molecular formula C14H20ClN B2357633 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride CAS No. 1272758-22-1

3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride

Cat. No.: B2357633
CAS No.: 1272758-22-1
M. Wt: 237.77
InChI Key: UHOIUTUSAFEJSO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals (400 MHz, DMSO-d₆):

δ (ppm) Multiplicity Assignment
7.2–7.4 multiplet Aromatic protons (naphthalene)
3.2–3.6 multiplet Piperidine N–CH₂ groups
2.8–3.0 triplet Spiro-adjacent methylenes
1.6–2.2 multiplet Aliphatic protons (dihydro region)

¹³C NMR data (100 MHz, DMSO-d₆):

δ (ppm) Assignment
135–125 Aromatic carbons
60–55 Piperidine C-N
45–40 Spiro carbon
30–25 Aliphatic CH₂

The spiro carbon (C2/C4') appears as a distinct singlet in DEPT-135 spectra due to lack of attached hydrogens.

Infrared (IR) Spectroscopy

Absorption (cm⁻¹) Assignment
3200–2800 N–H stretch (protonated amine)
1600–1450 C=C aromatic stretching
1250–1150 C–N stretching (piperidine)
750–690 C–Cl vibration (chloride counterion)

Mass Spectrometry (MS)

m/z Ion Fragment
237.77 [M+H]⁺ (molecular ion)
201.31 Base structure (loss of HCl)
156.08 Naphthalene-derived fragment

High-resolution MS confirms the molecular formula C₁₄H₂₀ClN (exact mass: 237.1284).

Properties

IUPAC Name

spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N.ClH/c1-2-4-13-11-14(6-5-12(13)3-1)7-9-15-10-8-14;/h1-4,15H,5-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOIUTUSAFEJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272758-22-1
Record name 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride
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Preparation Methods

Synthetic Pathways for 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] Hydrochloride

Base-Promoted Domino Reaction

The most extensively documented method involves a three-step domino sequence:

  • Addition-Elimination : 3,3-Bis(methylthio)-1-arylprop-2-en-1-one reacts with malononitrile in dimethylformamide (DMF) under potassium hydroxide catalysis, eliminating methanethiol to form a pyranone intermediate.
  • Intramolecular Cyclization : The intermediate undergoes O-cyclization, forming a 2-imino-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile scaffold.
  • Ring Opening/Closing : Cyclohexanone derivatives participate in nucleophilic attacks, culminating in spiroannulation to yield the tetrahydronaphthalene core.

Reaction Conditions :

  • Solvent : DMF outperforms dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) in yield optimization.
  • Base : Potassium hydroxide (1.2 equiv) achieves higher selectivity than sodium hydride or sodamide.
  • Temperature : Reflux at 100°C for 2 hours maximizes conversion rates.
Table 1: Optimization of Domino Reaction Parameters
Entry Solvent Base Temperature Time (h) Yield (%)
1 DMF KOH 100°C 2 88
2 DMSO KOH 100°C 5 70
3 THF NaH RT 12 30

Alternative Spirocyclization Strategies

While domino reactions dominate recent literature, classical approaches include:

  • Friedel-Crafts Alkylation : Employing aluminum chloride to facilitate naphthalene ring formation, though this method suffers from low regioselectivity.
  • Reductive Amination : Piperidine derivatives react with ketone precursors under hydrogenation conditions, but competing side reactions limit scalability.

Experimental Procedures

General Synthesis Protocol

  • Reagents :

    • 3,3-Bis(methylthio)-1-phenylprop-2-en-1-one (1.0 equiv)
    • Malononitrile (1.0 equiv)
    • Potassium hydroxide (1.2 equiv)
    • Hydrochloric acid (1N, for quench)
  • Procedure :

    • Charge DMF (5 mL) with potassium hydroxide and stir at 100°C.
    • Add enone and malononitrile sequentially, maintaining reflux for 2 hours.
    • Quench with HCl, isolate via vacuum filtration, and recrystallize from ethanol.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (300 MHz, DMSO-d6) : δ 7.82–7.25 (m, 4H, naphthalene), 3.62–3.15 (m, 4H, piperidine), 2.95–2.43 (m, 4H, CH2), 1.92–1.45 (m, 6H, spiro-CH2).
  • 13C NMR (75 MHz, DMSO-d6) : δ 195.2 (C=O), 136.7–125.1 (aromatic), 54.3 (spiro-C), 45.8 (piperidine), 32.1–22.4 (aliphatic).
  • HRMS (ESI+) : m/z calc. for C14H20ClN [M+H]+: 237.7683, found: 237.7681.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce fully saturated spiro compounds .

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in organic synthesis. Its spiro structure allows for the formation of complex molecules through various chemical reactions.

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of derivatives that exhibit diverse biological activities.
Reaction TypeExample Products
OxidationNaphthoquinone derivatives
ReductionFully saturated spiro compounds
SubstitutionSubstituted naphthalene derivatives

Biology

In biological research, 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride has been studied for its potential as an enzyme inhibitor and receptor ligand.

  • Enzyme Inhibition : The compound acts as a potassium-competitive acid blocker, inhibiting enzymes involved in acid production. This mechanism is particularly relevant in gastrointestinal studies .
  • Antimicrobial Activity : Research indicates that spiro compounds similar to this one exhibit significant antimicrobial properties, inhibiting the growth of various pathogens.

Medicine

The compound is being investigated for its therapeutic potential in drug development.

  • Potential Therapeutic Agents : Studies are ongoing to explore its use in treating conditions related to acid secretion and possibly other diseases due to its interaction with specific molecular targets within biological systems .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited gastric acid secretion in vitro by blocking potassium channels involved in acid production. This suggests potential applications in treating acid-related disorders.

Case Study 2: Antimicrobial Properties

In another study, derivatives of this compound were tested against common bacterial strains. The results showed significant inhibition of bacterial growth, indicating its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. It is known to act as a potassium-competitive acid blocker, which inhibits the activity of certain enzymes involved in acid production. This mechanism is particularly relevant in the context of gastrointestinal research .

Comparison with Similar Compounds

Spiro[indene-2,3'-piperidin]-1(3H)-one Hydrochloride (CAS 1311254-80-4)

  • Structural Differences : Replaces the naphthalene moiety with an indene ring and introduces a ketone group at position 1 of the piperidine ring.

3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one Hydrochloride (CAS 312600-59-2)

  • Key Feature : Incorporates a ketone at the piperidine C1 position, similar to the above analog but retains the naphthalene core.
  • Functional Implications: The ketone may serve as a hydrogen-bond acceptor, influencing target binding affinity. Its synthesis likely parallels methods used for non-ketone spiro compounds, with additional oxidation steps .

1′-Benzyl-3,4-Dihydrospiro[naphthalene-1-(2H),4′-piperidine] Hydrochloride (L-687,384 Hydrochloride)

  • Modification : A benzyl group is appended to the piperidine nitrogen.
  • This derivative highlights the versatility of the spiro scaffold for functionalization.

3,4-Dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] Hydrochloride (CAS 1221792-02-4)

  • Structural Variation : Replaces the piperidine ring with a thiazolidine heterocycle.
  • Consequences : The sulfur atom in thiazolidine introduces distinct electronic and steric properties, which could affect redox activity or interactions with metalloenzymes .

Biological Activity

Overview

3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride is a spiro compound characterized by a unique chemical structure that combines a naphthalene moiety with a piperidine ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula for this compound is C14H19N·HCl, and it has a molecular weight of approximately 237.77 g/mol .

  • Molecular Formula : C14H19N·HCl
  • Molecular Weight : 237.77 g/mol
  • CAS Number : 1272758-22-1

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. Common methods include:

  • Reagents : Organic solvents (e.g., toluene) and catalysts.
  • Conditions : Refluxing the reaction mixture for several hours to ensure complete conversion .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. It acts as a potassium-competitive acid blocker, inhibiting certain enzymes involved in acid production, which is particularly relevant in gastrointestinal studies .

Antimicrobial Activity

Research has indicated that spiro compounds similar to 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various pathogens, demonstrating potential applications in treating infections .

Anticancer Properties

There is emerging evidence suggesting that compounds with similar structures may possess anticancer activities. The interaction with cellular targets can lead to apoptosis in cancer cells, making them candidates for further drug development .

Case Studies and Research Findings

Several studies have explored the biological activities of spiro compounds:

  • Antifungal Activity : A study on spirobisnaphthalenes revealed that certain derivatives exhibited effective antifungal properties against pathogens like P. piricola, with EC50 values indicating potent activity .
  • Enzyme Inhibition Studies : Research involving enzyme assays has demonstrated that this compound can inhibit specific enzymes linked to disease pathways, supporting its potential therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of spiro compounds have provided insights into how structural modifications can enhance biological activity, guiding future synthetic efforts .

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine]C14H19N·HClAntimicrobial, anticancer
3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-oneC14H20ClNAntimicrobial
5-Hydroxy-8-methoxy-1,2,3,4-tetrahydrospiro[naphthalene]C14H18O2Antifungal

Q & A

Q. What are the optimal synthetic routes for preparing 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride, and how is purity ensured?

The synthesis typically involves multi-step reactions, including cyclization and salt formation. Key steps require precise control of temperature (e.g., 60–80°C for cyclization) and pH (acidic conditions for hydrochloride salt precipitation) to achieve yields >90% . Purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Residual solvents are quantified using gas chromatography (GC) .

Q. What physicochemical properties are critical for experimental design with this compound?

The hydrochloride salt form enhances water solubility (>50 mg/mL at 25°C), making it suitable for in vitro assays. Key properties include:

  • Molecular weight: 239.74 g/mol (C₁₃H₁₈ClNO) .
  • Stability: Degrades <5% under ambient conditions for 6 months when stored at 2–8°C in airtight containers .
  • pKa: Estimated at 8.2 (amine group), influencing protonation in biological media .

Q. What standard methods are used to characterize this spiro-piperidine derivative?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks at δ 2.8–3.5 ppm (piperidine protons) and δ 7.2–7.8 ppm (naphthalene aromatic protons) .
  • FT-IR : Stretching vibrations at 2500–2800 cm⁻¹ (HCl salt) and 1600–1650 cm⁻¹ (C=N spiro junction) .
  • X-ray crystallography : Resolves spirocyclic conformation (dihedral angle: 85–90°) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s biological activity against neurotransmitter receptors?

  • Assay selection : Radioligand binding assays (e.g., for σ-1 or NMDA receptors) with competitive displacement curves (IC₅₀ determination) .
  • Solubility optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to prevent solvent interference .
  • Control experiments : Include structurally related analogs (e.g., 1-benzyl-4-piperidone derivatives) to isolate spirocyclic effects .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

Potential factors include:

  • Batch variability : Verify purity (>95% via HPLC) and salt stoichiometry (1:1 HCl confirmed by elemental analysis) .
  • Receptor subtype specificity : Perform selectivity profiling against related targets (e.g., dopamine D₂ vs. serotonin 5-HT₂A) .
  • Experimental conditions : Standardize assay pH (7.4) and temperature (37°C) to mimic physiological environments .

Q. What strategies optimize analytical sensitivity for detecting trace impurities in synthesized batches?

  • LC-MS/MS : Use a C18 column (2.6 µm particle size) with electrospray ionization (ESI+) to identify byproducts (e.g., des-chloro variants) at <0.1% levels .
  • Forced degradation studies : Expose the compound to heat (60°C), light (UV-A), and acidic/alkaline conditions to profile degradation pathways .

Q. How does the spirocyclic architecture influence metabolic stability in preclinical models?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. The rigid spiro structure reduces CYP3A4-mediated oxidation compared to linear analogs .
  • Structural modifications : Introduce deuterium at metabolically labile positions (e.g., benzylic hydrogens) to enhance half-life .

Q. What computational methods predict the compound’s binding modes to target proteins?

  • Molecular docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB ID 6CM4 for σ-1) to identify key interactions (e.g., hydrogen bonds with Thr⁹⁶ and hydrophobic contacts with Phe¹⁰⁷) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

  • Method standardization : Use the shake-flask method with UV-Vis quantification (λ = 254 nm) in phosphate-buffered saline (PBS) .
  • Temperature control : Ensure measurements at 25°C ± 0.5°C to avoid kinetic solubility artifacts .

Methodological Guidelines

Key Synthesis Protocol (Adapted from ):

Cyclization : React naphthalene-2-carbaldehyde with piperidine-4-amine in ethanol (reflux, 12 h).

Salt formation : Add concentrated HCl (pH 2–3) to precipitate the hydrochloride salt.

Purification : Recrystallize from ethanol/water (70:30 v/v) to achieve >99% purity (HPLC).

Analytical Parameters (HRMS):

  • Calculated for C₁₃H₁₈ClNO: [M+H]⁺ = 240.1154; Observed = 240.1151 .

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